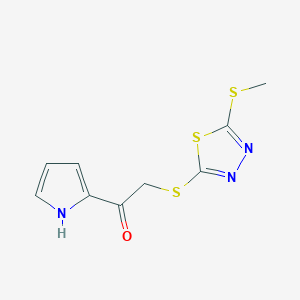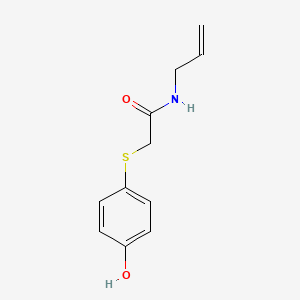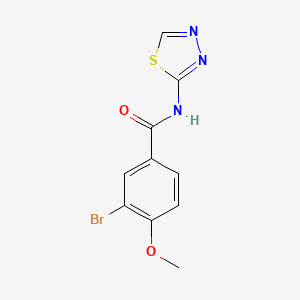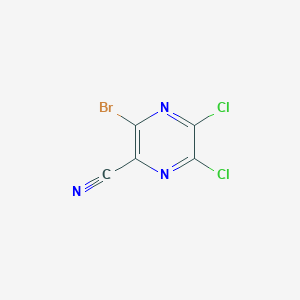
3-Bromo-5,6-dichloropyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,6-dichloropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5HBrCl2N2. It is a pyrazine derivative that features bromine and chlorine substituents at the 3rd, 5th, and 6th positions, respectively, along with a carbonitrile group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dichloropyrazine-2-carbonitrile typically involves the bromination and chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to introduce chlorine atoms at the 5th and 6th positions. This is followed by bromination at the 3rd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and purity while minimizing production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5,6-dichloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Addition Reactions: The carbonitrile group can participate in nucleophilic addition reactions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Bromo-5,6-dichloropyrazine-2-carbonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral drugs like favipiravir.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Bromo-5,6-dichloropyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of favipiravir, the compound undergoes a series of reactions that ultimately lead to the formation of the active antiviral agent. The molecular targets and pathways involved in these reactions include nucleophilic substitution and nucleophilic addition reactions, which are facilitated by the presence of the bromine, chlorine, and carbonitrile groups .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-cyanopyridine: A similar compound with a pyridine ring instead of a pyrazine ring.
3,5-Dichloropyrazine-2-carbonitrile: A closely related compound with chlorine substituents at the 3rd and 5th positions.
3-Bromo-5,6-dichloro-pyrazine-2-carboxylic acid methyl ester: A derivative with a carboxylic acid methyl ester group instead of a carbonitrile group.
Uniqueness
3-Bromo-5,6-dichloropyrazine-2-carbonitrile is unique due to the specific arrangement of bromine, chlorine, and carbonitrile groups on the pyrazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C5BrCl2N3 |
|---|---|
Peso molecular |
252.88 g/mol |
Nombre IUPAC |
3-bromo-5,6-dichloropyrazine-2-carbonitrile |
InChI |
InChI=1S/C5BrCl2N3/c6-3-2(1-9)10-4(7)5(8)11-3 |
Clave InChI |
BHWRGJWWVLGYLK-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(N=C(C(=N1)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


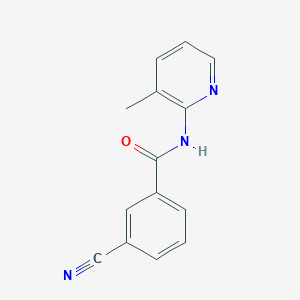


![tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14910619.png)

![N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B14910626.png)
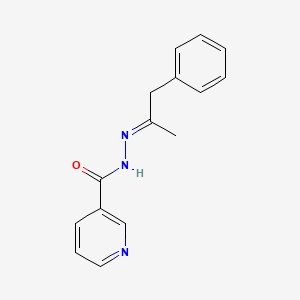
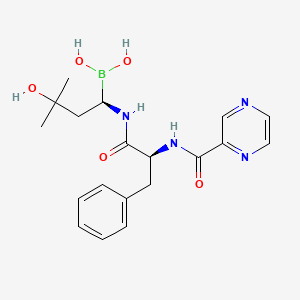
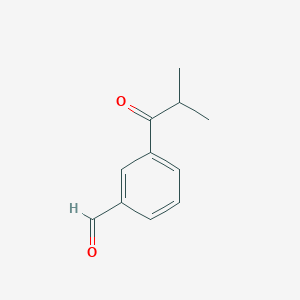
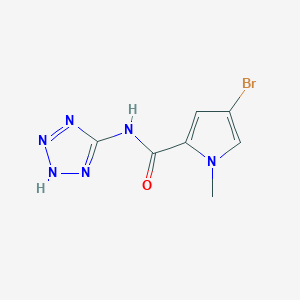
![N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14910661.png)
